Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (CAS: 1719-83-1) is a non-aromatic, alicyclic dianhydride monomer used in the synthesis of advanced polyimides. Its rigid, bridged-ring (bicyclo) structure is a critical structural feature that disrupts the polymer chain packing typically seen with planar aromatic dianhydrides. This modification is primarily leveraged to enhance the solubility and processability of high-performance polyimides without compromising high thermal stability, making it a strategic choice for producing optically clear and heat-resistant films, coatings, and membranes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrcS_sWZ5lEmLVzrWjULQbT697vPg9XgfCVh7EMN_xQaU5jFwzMcIe7jkpwiJeAJPdMHzilBXAZDT78DwKIdZIxd7CqsyoPXHMlqkAjSwgYbZPw2eddJzT3jO8PxGsZGYlViJv7TfV2S_SYI2PuWqC-nPvJfQBF-jSg8rSxshohJIgzrKjKex_yFUjOjR4UY7666PLaue3ChRp3mSwtycXuwv76WNuMvxJNlUnQfTRw4dOjW7-1kNGU1IkCEs2T2kVjunjBCL9B_oWSQLdsWh18iAch203Zsqc7fnmkmZGmYsq6WSO221pWAC6H3B9jbQWPzwlKqJ4gchP80twZtW_LLZOAy0rDWY%3D)]
Substituting this compound with common aromatic dianhydrides like pyromellitic dianhydride (PMDA) or even its saturated analog, bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride, is a critical procurement error for specific applications. Aromatic substitutes often lead to polyimides with poor solubility and processability due to strong interchain interactions, which this monomer is designed to prevent.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgpAg5eR56UiLsqBzpmsGjWxGGu8OFDp3KDrmhTcDU0ojCwd7OFi4FggV76fWhl--YpUX_ql2wlH_rJYY-8FzeuxuWE44yWaA4BFq_aOAuF45viPJKC9pCoZlPsOPOPHyUVW4LY-JeonpDDJ_P5vmW390RetSf8HQ%3D)] More importantly, substitution with the saturated bicyclo[2.2.2]octane analog eliminates the double bond, which provides a unique thermal decomposition pathway via a retro-Diels-Alder reaction and offers a latent site for thermal cross-linking—a key feature for post-cure property enhancement that is absent in the saturated version.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKGhnc3crYBmUD-nclXpVseCR2pD1gqCVf3lyycMMdjnmwzCyYBzQZWE5HNRPuv_GRPYH1msyxwmuo_TpHKUNmZIrEU44pJz4ncgr3x-8md5g6YKok9BUy_5OPOqXD-2uXO5bX)]
The incorporation of the rigid, non-planar bicyclo[2.2.2]oct-7-ene structure significantly improves the solubility of the resulting polyimides compared to those derived from conventional rigid aromatic dianhydrides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)] For example, polyimides synthesized from this dianhydride and various bulky diamines were found to be highly soluble at room temperature in common aprotic solvents like NMP, DMSO, and DMAc.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)] This contrasts sharply with many fully aromatic polyimides, such as those based on pyromellitic dianhydride (PMDA), which are often insoluble and intractable, complicating processing and fabrication.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgpAg5eR56UiLsqBzpmsGjWxGGu8OFDp3KDrmhTcDU0ojCwd7OFi4FggV76fWhl--YpUX_ql2wlH_rJYY-8FzeuxuWE44yWaA4BFq_aOAuF45viPJKC9pCoZlPsOPOPHyUVW4LY-JeonpDDJ_P5vmW390RetSf8HQ%3D)]
| Evidence Dimension | Solubility in Organic Solvents (e.g., NMP, DMAc) |
| Target Compound Data | Polyimides are highly soluble at room temperature in common aprotic solvents. |
| Comparator Or Baseline | Conventional polyimides based on pyromellitic dianhydride (PMDA) are often insoluble and intractable. |
| Quantified Difference | Qualitative but critical: enables solution-based processing vs. insolubility. |
| Conditions | Polycondensation with various aromatic diamines; solubility tested at room temperature. |
Superior solubility directly translates to easier, more cost-effective solution-based processing for creating films, coatings, and fibers, a major advantage over intractable aromatic polyimides.
Despite enhancing solubility, this alicyclic dianhydride produces polyimides with excellent thermal stability, a property typically associated with less processable aromatic PIs. Polyimides derived from this monomer exhibit high glass transition temperatures (Tg) in the range of 272–355 °C and thermal decomposition temperatures (TGA 5% weight loss) consistently above 400 °C, with some formulations stable up to 460 °C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkUd_TDJkbEMQ9Jd6rpTwZUSuk3L6nF1W1plVWmxReZE7Ofj5jWyFsYSrbtL6gZBF3xXtUhyuWO-01HdeS2kNRNpHqQ5ej56FyMbAxlELaUau4ufq9SVeYfNViXg3SFRU3Va0eQQ%3D%3D)] This performance is comparable to or exceeds that of many soluble aromatic polyimides, which often sacrifice some thermal resistance for processability.
| Evidence Dimension | Thermal Decomposition (5% Weight Loss) |
| Target Compound Data | >400–460 °C |
| Comparator Or Baseline | Many high-performance aromatic polyimides target similar stability levels, but often with lower solubility. |
| Quantified Difference | Achieves high thermal stability benchmarks without the typical trade-off in solubility. |
| Conditions | Thermogravimetric analysis (TGA) under a nitrogen atmosphere. |
This compound allows for the creation of materials that are both easy to process and capable of withstanding high-temperature operating environments, bridging a critical gap between performance and manufacturability.
A key differentiator from its saturated analog (bicyclo[2.2.2]octane dianhydride) is the presence of the carbon-carbon double bond in the octene ring. This structural feature introduces a specific, lower-temperature thermal decomposition pathway. Polyimides made from the target 'oct-7-ene' compound undergo thermal decomposition around 360 °C via a retro-Diels-Alder reaction.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKGhnc3crYBmUD-nclXpVseCR2pD1gqCVf3lyycMMdjnmwzCyYBzQZWE5HNRPuv_GRPYH1msyxwmuo_TpHKUNmZIrEU44pJz4ncgr3x-8md5g6YKok9BUy_5OPOqXD-2uXO5bX)] In contrast, polyimides from the saturated 'octane' analog lack this pathway and exhibit higher decomposition temperatures, with no significant weight loss up to approximately 400 °C.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKGhnc3crYBmUD-nclXpVseCR2pD1gqCVf3lyycMMdjnmwzCyYBzQZWE5HNRPuv_GRPYH1msyxwmuo_TpHKUNmZIrEU44pJz4ncgr3x-8md5g6YKok9BUy_5OPOqXD-2uXO5bX)] This 'ene' functionality can also serve as a latent site for thermal cross-linking to enhance final properties after initial processing.
| Evidence Dimension | Onset of Thermal Decomposition (in N2) |
| Target Compound Data | ~360 °C (via retro-Diels-Alder reaction) |
| Comparator Or Baseline | Saturated bicyclo[2.2.2]octane-based polyimide: ~400 °C |
| Quantified Difference | ~40 °C lower onset temperature due to a specific chemical reaction pathway. |
| Conditions | Thermogravimetric analysis (TGA) in a nitrogen atmosphere. |
This unique thermal behavior makes the compound suitable as a precursor for materials where controlled decomposition is desired or where the double bond can be exploited for post-processing thermal curing to improve solvent resistance and mechanical properties.
The alicyclic structure of the dianhydride disrupts charge-transfer complex formation common in aromatic polyimides, leading to colorless and transparent films.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4dT1jaU9SOmw8rH66UcErfkR9IrCnNgXt6jxho4JRvVoV8cyoTCxzPm7PFEGKKkmL84UkoZEt4N7sYS5voDZhp0Uzfr7C5k-P4WsPxWlcUymH_6Q0TYxOcrVCIvltQChgP4csXe_yS_A7X4dWa3UFQLrkJT5MFFZefWlh9bE7WlgYn-IcdDiVykWSl0-w8HagesQPdG49FHrcu-DF)] Combined with high thermal stability (Tg > 270 °C) and excellent solubility for solution casting, this makes the resulting polyimides ideal for substrates in flexible displays, optical sensors, and other electronic applications requiring both optical clarity and high-temperature processing compatibility.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)]
The excellent solubility in common organic solvents allows this monomer to be used in formulating polyamic acid solutions that can be easily processed as binders for composite materials or as protective coatings.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)] The inherent double bond provides a mechanism for subsequent thermal cross-linking after application, which can enhance the final part's solvent resistance and thermomechanical properties, a feature not available with saturated alicyclic or standard aromatic dianhydrides.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKGhnc3crYBmUD-nclXpVseCR2pD1gqCVf3lyycMMdjnmwzCyYBzQZWE5HNRPuv_GRPYH1msyxwmuo_TpHKUNmZIrEU44pJz4ncgr3x-8md5g6YKok9BUy_5OPOqXD-2uXO5bX)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDv78pc6V9PAOOjO0aqKYQs-veVhV8BuNX6k74R9GIRIDjeoKTf7r_yOnsbzut2JGsBHVLnSvpjf4X5xMaq-T3c4Ii3xD-TL0F5WZFTfjYYbjt0wtrQh2U6iWftDVov45nvtT3YZ1cKRi3GkDIX-_yS2uxbggPJ43zHaFasbcWRoDDc-6rMUGB7141IVUVkBFu_t-rAnUfyb1aE9PYCX2IPRmAWIoAaKzPLn-U4MR0C8nAYu1ls6XKEKPtrunPZRNpIwur73tIQrvheoNvzUnlYNquEb3Cht5kSt82PnpX9eGmiUzkNnEOVkgMShFu_QDEkZZQmZ3-D7Rw-2sb0UhQqDNotXD3xAo9r1oXeSo%3D)]
The rigid, contorted structure derived from this dianhydride prevents efficient polymer chain packing, creating high free volume. This structural characteristic, combined with good film-forming ability from solution, leads to polyimide membranes with high gas permeability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrcS_sWZ5lEmLVzrWjULQbT697vPg9XgfCVh7EMN_xQaU5jFwzMcIe7jkpwiJeAJPdMHzilBXAZDT78DwKIdZIxd7CqsyoPXHMlqkAjSwgYbZPw2eddJzT3jO8PxGsZGYlViJv7TfV2S_SYI2PuWqC-nPvJfQBF-jSg8rSxshohJIgzrKjKex_yFUjOjR4UY7666PLaue3ChRp3mSwtycXuwv76WNuMvxJNlUnQfTRw4dOjW7-1kNGU1IkCEs2T2kVjunjBCL9B_oWSQLdsWh18iAch203Zsqc7fnmkmZGmYsq6WSO221pWAC6H3B9jbQWPzwlKqJ4gchP80twZtW_LLZOAy0rDWY%3D)] This makes it a strong candidate for fabricating membranes used in industrial gas separation processes where high flux is a primary requirement.
Irritant